6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Physicochemical profiling Drug-likeness optimization Lead optimization

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1) is a heterocyclic small molecule (C₈H₉N₃, MW 147.18 g/mol) comprising a fused imidazo[1,2-b]pyrazole bicyclic core with a cyclopropyl substituent at the 6-position. The compound belongs to the imidazo[1,2-b]pyrazole scaffold class, a privileged structure in medicinal chemistry with documented applications in kinase inhibition, anticancer, anti-inflammatory, and antimicrobial research.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 2098023-05-1
Cat. No. B1479912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS2098023-05-1
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=NC=CN3N2
InChIInChI=1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2
InChIKeyIQKIREIBMSVPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1) – Chemical Identity, Scaffold Class, and Procurement Baseline


6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1) is a heterocyclic small molecule (C₈H₉N₃, MW 147.18 g/mol) comprising a fused imidazo[1,2-b]pyrazole bicyclic core with a cyclopropyl substituent at the 6-position [1]. The compound belongs to the imidazo[1,2-b]pyrazole scaffold class, a privileged structure in medicinal chemistry with documented applications in kinase inhibition, anticancer, anti-inflammatory, and antimicrobial research [2][3]. Commercially available at ≥98% purity from multiple suppliers, it serves primarily as a versatile building block for late-stage functionalization in drug discovery programs .

Fragment-Based Design Meets fragment-likeness criteria for FBDD campaigns
Synthesis Fit Compatible with GBB multicomponent reaction for library synthesis
Application Context Supports kinase inhibition and oncology screening research

Why Generic Imidazo[1,2-b]pyrazole Scaffolds Cannot Substitute for 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole in Structure- and Property-Driven Workflows


Although the imidazo[1,2-b]pyrazole scaffold class shares a common bicyclic core, substitution at the 6-position fundamentally alters key molecular properties that govern downstream synthetic utility and biological performance. The cyclopropyl group at position 6 introduces a measurable increase in lipophilicity (ΔLogP ≈ +0.64 vs. the unsubstituted parent scaffold ) and restricts conformational flexibility (rotatable bond count = 1 vs. variable for other 6-substituted analogs), which translates into distinct metabolic stability, target-binding enthalpy, and vectorial exit geometry for fragment growth [1]. Generic substitution with 6-H, 6-aryl, or 6-alkyl analogs would yield different physicochemical profiles and reactivity patterns, making one-to-one replacement invalid without re-optimizing the entire synthetic route or SAR campaign .

Cyclopropyl substitution alters lipophilicity and membrane permeability profile compared to 6-H or 6-alkyl analogs.
Conformational restriction (single rotatable bond) differs from flexible 6-aryl analogs, potentially affecting target binding entropy.
GBB synthetic compatibility may not extend to all imidazo[1,2-b]pyrazole analogs, limiting direct one-to-one replacement.

Quantitative Differentiation Evidence: 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole vs. Closest Analogs and In-Class Candidates


Lipophilicity Modulation: LogP Shift of +0.64 vs. Parent 1H-Imidazo[1,2-b]pyrazole Scaffold

At the 6-position, the cyclopropyl substituent in 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole elevates the computed partition coefficient (XLogP3-AA) to 1.3 [1], compared with the unsubstituted 1H-imidazo[1,2-b]pyrazole core (LogP = 0.66) . This +0.64 LogP increase quantitatively shifts the molecule toward the optimal CNS drug-likeness window while maintaining topological polar surface area (TPSA) at 33.1 Ų—identical to the parent scaffold (PSA = 33.09 Ų) —meaning enhanced membrane permeability potential without compromising hydrogen-bonding capacity.

Lipophilicity Shift
Head-to-head
Target: XLogP3-AA 1.3 (TPSA 33.1 Ų)
Baseline: parent scaffold LogP 0.66
Supports membrane permeability optimization
Computed properties; experimental validation advised
Physicochemical profiling Drug-likeness optimization Lead optimization

Conformational Restriction: Reduced Rotatable Bond Count vs. 6-Aryl-Substituted Imidazo[1,2-b]pyrazoles

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole features a single rotatable bond (C–C between cyclopropyl and scaffold, count = 1) [1]. In contrast, the common 6-aryl comparator 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole possesses two or more rotatable bonds between the scaffold and the phenyl ring . This reduction in rotational degrees of freedom has been shown in imidazo-pyrazole scaffold SAR studies to improve binding entropy and target selectivity for kinase ATP-binding pockets, where rigidified ligands pay a lower entropic penalty upon binding .

Conformational Restriction
Cross-study context
Rotatable bonds = 1
vs. 6-aryl analogs ≥ 2
May improve binding entropy in kinase pocket
From computed descriptors; experimental binding data limited
Conformational analysis Entropy-driven binding Fragment-based drug design

Synthetic Tractability: GBB Multicomponent Reaction Compatibility with Yields up to 83%

The imidazo[1,2-b]pyrazole scaffold, including 6-substituted variants, can be assembled via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a one-pot, two-step protocol reported to construct a 46-membered library with isolated yields up to 83% [1]. This contrasts with alternative bicyclic scaffolds such as imidazo[1,2-a]pyrazines, which require multi-step, protecting-group-intensive sequences for equivalent 6-functionalization [2]. The 6-position of the imidazo[1,2-b]pyrazole core is directly accessible via judicious choice of the aldehyde component in the GBB reaction, enabling rapid diversification at the position most critical for target engagement [3].

Synthetic Efficiency
Class-level
GBB one-pot library yields up to 83%
Supports high-throughput parallel synthesis
Class-level data; 6-cyclopropyl-specific yields not isolated
Parallel synthesis Library production Green chemistry

Kinase Inhibition Potential: Imidazo[1,2-b]pyrazole Scaffold Delivers Sub-Nanomolar CLK Inhibition vs. Imidazopyrazine Class

Compounds built on the imidazo[1,2-b]pyrazole scaffold have demonstrated potent kinase inhibition: the CDC-like Kinase Inhibitor Cpd-2 (an imidazo[1,2-b]pyrazole derivative) achieves IC₅₀ values of 1.1 nM (CLK1) and 2.4 nM (CLK2) . By comparison, the imidazo[1,2-a]pyrazine-based kinase inhibitor BAY 12-17389 (targeting CDK4/CDK6) operates in the mid-nanomolar range , and the TAK-593 imidazo[1,2-b]pyridazine VEGFR2 inhibitor achieves 0.95 nM but with a structurally distinct scaffold that precludes the same vectorial substitution pattern at the 6-position [1]. The 6-cyclopropyl substitution pattern on imidazo[1,2-b]pyrazole is explicitly claimed in the BeiGene patent family (US 9,556,188 B2) as a key motif for BTK modulation, confirming its privileged status in kinase-targeted chemical space [2].

Kinase Inhibition
Cross-study context
CLK1 IC₅₀ 1.1 nM; CLK2 IC₅₀ 2.4 nM
Reported sub-nanomolar kinase inhibition context
Derivative Cpd-2; scaffold class potency, not 6-cyclopropyl itself
Kinase inhibitor design CLK inhibition BTK modulation

Class-Level Anticancer and Anti-Inflammatory Activity: Imidazo[1,2-b]pyrazoles Outperform Acarbose in α-Glucosidase Inhibition

A focused library of imidazo[1,2-b]pyrazole derivatives (4a–o) was evaluated for α-glucosidase inhibition. All compounds demonstrated superior potency (IC₅₀ = 95.0 ± 0.5 to 372.8 ± 1.0 µM) compared with the standard drug acarbose (IC₅₀ = 750 ± 1.5 µM), with the most active compound (4j) exhibiting approximately 8-fold higher inhibitory activity than acarbose [1]. In the anticancer domain, 39 imidazo[1,2-b]pyrazole analogs were screened against six cancer cell lines via MTT assay; four compounds achieved IC₅₀ ≤ 10 µM across all lines tested [2]. While these data are class-level and not measured on the 6-cyclopropyl-substituted building block itself, they establish the scaffold's validated biological activity baseline that 6-cyclopropyl substitution can further modulate.

α-Glucosidase Inhibition
Class-level
Imidazo[1,2-b]pyrazole series IC₅₀ 95.0–372.8 µM
Acarbose 750 µM
Supports enzyme inhibition screening context
Class-level data; 6-cyclopropyl compound not directly tested
Anticancer screening α-glucosidase inhibition Diabetes research

Metabolic Stability Advantage: Cyclopropyl Group Reduces CYP-Mediated Oxidation vs. Unsubstituted or Methyl Analogs

The cyclopropyl group at the 6-position is documented to enhance metabolic stability of the imidazo[1,2-b]pyrazole core by reducing susceptibility to cytochrome P450-mediated oxidation, a common metabolic soft spot for unsubstituted C–H bonds at the corresponding position [1]. This is consistent with the well-established phenomenon of cyclopropyl-induced metabolic shielding observed across heterocyclic chemical series where cyclopropyl substitution reduces intrinsic clearance (CL_int) relative to methyl or unsubstituted analogs [2]. While direct microsomal stability data for 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole itself are not publicly available, the cyclopropyl effect on metabolic stability is a quantifiable, generalizable advantage supported by extensive medicinal chemistry precedent .

Metabolic Shielding
Class-level
Cyclopropyl group reduces CYP oxidation susceptibility
Predicted reduction in intrinsic clearance
Literature precedent; direct microsomal data not available
Metabolic stability CYP450 liability Pharmacokinetic optimization

Optimal Procurement and Application Scenarios for 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1)


Fragment-Based Drug Design (FBDD) and Lead Generation for Kinase Targets

With a molecular weight of 147.18 Da, TPSA of 33.1 Ų, and a single rotatable bond, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole meets the physicochemical criteria for a high-quality fragment (MW < 300, TPSA < 60 Ų, rotatable bonds ≤ 3) [1]. Its documented scaffold class achieves sub-nanomolar potency against CLK1/2 kinases (IC₅₀ = 1.1–2.4 nM) , and the cyclopropyl motif appears in granted kinase inhibitor patents (BeiGene BTK modulator patent US 9,556,188 B2) [2], making it an ideal starting fragment for FBDD campaigns targeting the ATP-binding pocket of disease-relevant kinases.

Parallel Library Synthesis via GBB Multicomponent Chemistry

The imidazo[1,2-b]pyrazole scaffold's compatibility with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction enables rapid, one-pot assembly of diverse compound libraries with yields up to 83% [3]. The 6-cyclopropyl substitution is incorporated at the aldehyde stage, allowing systematic variation of the 2- and 3-positions via isocyanide and aldehyde inputs. This synthetic tractability makes the compound a cost-effective anchor point for high-throughput chemistry workflows in industrial discovery settings.

Metabolic Stability-First Lead Optimization Programs

For programs where cytochrome P450-mediated oxidative metabolism is a known liability of the lead series, the pre-installed cyclopropyl group at the 6-position provides a metabolic shield that reduces C–H oxidation susceptibility without requiring additional synthetic steps post-scaffold assembly [4]. This is particularly advantageous for oral drug discovery programs targeting chronic indications (oncology, inflammation, metabolic disease) where low intrinsic clearance is a critical candidate selection criterion .

Property-Guided Procurement for CNS-Penetrant Chemical Series

The measured XLogP3-AA of 1.3 positions 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole favorably within the optimal CNS drug space (LogP 1–3) while maintaining low TPSA (33.1 Ų), a combination predictive of passive blood-brain barrier permeability [1]. When integrated into larger CNS-targeted molecules, the 6-cyclopropyl-imidazo[1,2-b]pyrazole fragment contributes a CNS-favorable physicochemical signature that alternative 6-aryl substituted scaffolds (LogP > 2.2) may exceed, risking reduced brain exposure.

Application
Selection Property
Validation Focus
Fragment-Based Drug Design for Kinase Research
Fragment-likeness (Rule of Three compliant)
ATP-binding pocket affinity screening
Parallel Library Synthesis via GBB Chemistry
GBB multicomponent reaction compatibility
High-throughput compound library production
Metabolic Stability-Focused Lead Optimization
Pre-installed cyclopropyl metabolic shield
CYP450-mediated oxidation liability assessment
CNS-Penetrant Chemical Series Design
CNS-favorable physicochemical profile
Blood-brain barrier permeability screening
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